molecular formula C5H3ClFNO B582178 3-Chloro-5-fluoropyridin-2-ol CAS No. 1214345-43-3

3-Chloro-5-fluoropyridin-2-ol

Cat. No.: B582178
CAS No.: 1214345-43-3
M. Wt: 147.533
InChI Key: BJHMUGAHLHATIK-UHFFFAOYSA-N
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Description

3-Chloro-5-fluoropyridin-2-ol is a heterocyclic compound with the molecular formula C5H3ClFNO. It is a derivative of pyridine, where the hydrogen atoms at positions 3 and 5 are replaced by chlorine and fluorine atoms, respectively, and the hydrogen atom at position 2 is replaced by a hydroxyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-fluoropyridin-2-ol can be achieved through several methods. One common approach involves the fluorination of 3-chloro-2-hydroxypyridine using a fluorinating agent such as hydrogen fluoride or a fluorine-containing compound under controlled conditions . Another method involves the chlorination of 5-fluoro-2-hydroxypyridine using a chlorinating agent like thionyl chloride or phosphorus pentachloride .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove impurities and obtain the desired product .

Mechanism of Action

The mechanism of action of 3-Chloro-5-fluoropyridin-2-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-5-fluoropyridin-2-ol is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical properties and reactivity. This combination of substituents can enhance its biological activity and make it a valuable compound for various applications .

Properties

IUPAC Name

3-chloro-5-fluoro-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClFNO/c6-4-1-3(7)2-8-5(4)9/h1-2H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJHMUGAHLHATIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC=C1F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20857093
Record name 3-Chloro-5-fluoro-2(1H)-pyridinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20857093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214345-43-3
Record name 3-Chloro-5-fluoro-2(1H)-pyridinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20857093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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